1-((3-Bromo-4-fluorophenyl)sulfonyl)pyrrolidine

Übersicht

Beschreibung

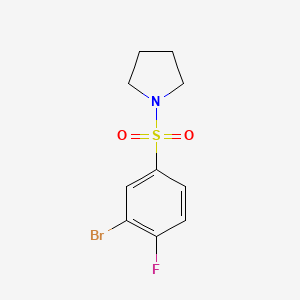

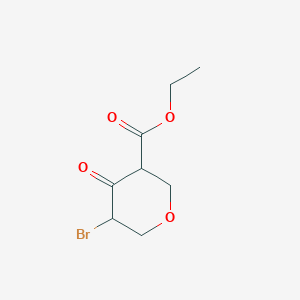

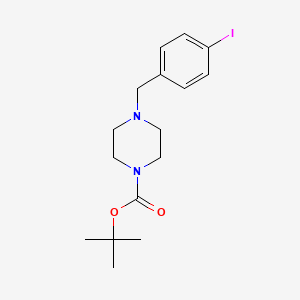

“1-((3-Bromo-4-fluorophenyl)sulfonyl)pyrrolidine” is a chemical compound that belongs to the class of pyrrolidines. It has a molecular formula of C10H11BrFNO2S and a molecular weight of 308.17 g/mol .

Synthesis Analysis

The synthesis of this compound involves the reaction of 3-bromo-4-fluorobenzene-1-sulfonyl chloride with pyrrolidine . This reaction can be carried out in dichloromethane at 0 - 20℃ . The mixture is stirred at 0 C for 30 minutes and then at room temperature overnight. The reaction mixture is then diluted with dichloromethane, washed with 1% HCl solution and water, dried over anhydrous magnesium sulfate, filtered, and concentrated to give the title compound .

Molecular Structure Analysis

The molecular structure of “1-((3-Bromo-4-fluorophenyl)sulfonyl)pyrrolidine” consists of a pyrrolidine ring which is a five-membered ring with nitrogen as one of the members. The pyrrolidine ring is sulfonylated at one position and is attached to a 3-Bromo-4-fluorophenyl group .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-((3-Bromo-4-fluorophenyl)sulfonyl)pyrrolidine” include a molecular weight of 308.17 g/mol . It has a molecular formula of C10H11BrFNO2S . The exact mass is 302.99286 g/mol and the monoisotopic mass is 302.992859 Da .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

In medicinal chemistry, sulfonamide derivatives like "1-((3-Bromo-4-fluorophenyl)sulfonyl)pyrrolidine" play a crucial role in the development of novel therapeutic agents. For instance, phenyl (3-phenylpyrrolidin-3-yl)sulfones have been identified as selective, orally active RORγt inverse agonists. These compounds, through structure-based design and optimization, have shown promise in inhibiting IL-17 production and demonstrating efficacy in mouse models of autoimmune diseases (Duan et al., 2019).

Polymer Science

In the realm of polymer science, novel soluble fluorinated polyamides containing pyridine and sulfone moieties have been synthesized. These polymers exhibit high glass transition temperatures, excellent thermal stability, and possess desirable mechanical and dielectric properties, making them suitable for advanced material applications (Xiao-Ling Liu et al., 2013).

Organic Synthesis

Material Science

In material science, the introduction of sulfonyl and fluorinated groups into polymers and small molecules enhances their physical and chemical properties. For example, electrochemical polymerization of fluorinated thiophenes in ionic liquids has been studied, revealing insights into the doping mechanisms and electroactivity of the resulting polymers, which could have implications for energy storage and conversion technologies (E. Naudin et al., 2002).

Zukünftige Richtungen

The future directions for “1-((3-Bromo-4-fluorophenyl)sulfonyl)pyrrolidine” could involve further exploration of its potential applications in drug discovery, given the versatility of the pyrrolidine scaffold . Further studies could also investigate its physicochemical properties, biological activities, and safety profile.

Eigenschaften

IUPAC Name |

1-(3-bromo-4-fluorophenyl)sulfonylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrFNO2S/c11-9-7-8(3-4-10(9)12)16(14,15)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVYSDHKHJFGFRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((3-Bromo-4-fluorophenyl)sulfonyl)pyrrolidine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Benzyl 7-tert-butyl 1,7-diazaspiro[4.5]decane-1,7-dicarboxylate](/img/structure/B1407640.png)

![Methyl 3-[(4-chloro-2-iodophenoxy)methyl]benzoate](/img/structure/B1407654.png)

![2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine](/img/structure/B1407655.png)